molecular formula C10H10ClN5O2 B8735481 7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Cat. No. B8735481
M. Wt: 267.67 g/mol
InChI Key: YBJNBFUVODVGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975250B2

Procedure details

To a solution, cooled to 2-5°C. on an ice bath, of 6.29 g (74.78 mmol) of cyanoacetamide in 140 mL of anhydrous DMF are added portionwise 5.98 g (149.55 mmol) of 60% sodium hydride. The mixture is stirred for 15 minutes at 2-5°C. and this suspension is then added rapidly to the solution of 14.5 g (71.22 mmol) of the acid fluoride prepared in step 2.5 in 155 mL of anhydrous DMF, precooled to 2-5°C. on an ice bath. The mixture is stirred overnight at room temperature and then cooled to 2-5°C., and 2.99 g (74.78 mmol) of 60% sodium hydride are added portionwise. The medium is stirred for 4 hours at room temperature, ice is then added slowly to destroy the excess hydride, and the reaction medium is poured into an ice-water mixture. The resulting mixture is acidified by adding aqueous 0.1 N HCl solution. The precipitate formed is isolated by filtration, rinsed with water and then dried in an oven, followed by rinsing with pentane. 14.0 g of expected product are finally obtained in the form of a pale orange solid. Yield=73.4%.
Quantity
6.29 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Name
acid fluoride
Quantity
14.5 g
Type
reactant
Reaction Step Three
Name
Quantity
155 mL
Type
reactant
Reaction Step Three
Quantity
2.99 g
Type
reactant
Reaction Step Four
Yield
73.4%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[H-].[Na+].[Cl:9][C:10]1(C(F)=O)[N:15]=[C:14]([NH:16][CH2:17][CH3:18])[CH:13]=[CH:12][NH:11]1.CN([CH:25]=[O:26])C>>[NH2:2][C:1]1[N:16]([CH2:17][CH3:18])[C:14]2[N:15]=[C:10]([Cl:9])[N:11]=[CH:12][C:13]=2[C:25](=[O:26])[C:3]=1[C:4]([NH2:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
6.29 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
140 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.98 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
acid fluoride
Quantity
14.5 g
Type
reactant
Smiles
ClC1(NC=CC(=N1)NCC)C(=O)F
Name
Quantity
155 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
2.99 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes at 2-5°C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precooled to 2-5°C. on an ice bath
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 2-5°C.
STIRRING
Type
STIRRING
Details
The medium is stirred for 4 hours at room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
ice is then added slowly
CUSTOM
Type
CUSTOM
Details
to destroy the excess hydride
ADDITION
Type
ADDITION
Details
the reaction medium is poured into an ice-water mixture
ADDITION
Type
ADDITION
Details
by adding aqueous 0.1 N HCl solution
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven
WASH
Type
WASH
Details
by rinsing with pentane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C(C2=C(N=C(N=C2)Cl)N1CC)=O)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.